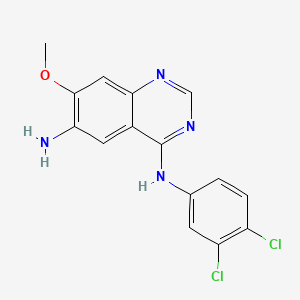

N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine

Description

N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

4-N-(3,4-dichlorophenyl)-7-methoxyquinazoline-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4O/c1-22-14-6-13-9(5-12(14)18)15(20-7-19-13)21-8-2-3-10(16)11(17)4-8/h2-7H,18H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHQYVJVYZGFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-dichloroaniline and appropriate coupling agents.

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine

The synthesis of this compound typically involves several key steps:

- Formation of the Quinazoline Core : The quinazoline structure is synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.

- Introduction of the 3,4-Dichlorophenyl Group : This is achieved via nucleophilic aromatic substitution using 3,4-dichloroaniline.

- Methoxylation : The methoxy group is introduced through methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Biological Activities

This compound exhibits several biological activities that make it a valuable compound in medicinal chemistry:

- Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting specific kinases involved in cancer cell proliferation. Its mechanism involves binding to the ATP-binding site of kinases, thereby blocking signaling pathways that promote cell survival and division.

- Biological Research Tool : It serves as a tool compound for studying biological pathways and molecular targets associated with quinazoline derivatives .

Industrial Applications

In addition to its medicinal uses, this compound has potential industrial applications due to its ability to modulate various cellular processes. Its properties suggest possible uses in drug formulation and development, particularly for diseases related to kinase activity .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- Kinase Inhibition Studies : Research indicates that compounds similar to this compound effectively inhibit kinases implicated in various cancers. These studies often utilize biochemical assays to evaluate binding affinities and inhibition constants .

- Pharmacological Investigations : Investigations into the pharmacological properties reveal that quinazoline derivatives can influence multiple signaling pathways within cells, making them suitable candidates for further drug development efforts .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate in organic synthesis.

N-(3,4-Dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide: A screening compound used in drug discovery.

Uniqueness

N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity

Biological Activity

N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine is a synthetic organic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H12Cl2N4O

- Molecular Weight : 335.19 g/mol

- CAS Number : 163198485

The biological activity of this compound primarily involves its interaction with specific kinases. The compound acts as an inhibitor by binding to the ATP-binding site of these kinases, effectively blocking the signaling pathways that promote cell proliferation and survival. This inhibition has been linked to its anticancer properties.

Biological Activities

-

Anticancer Activity

- This compound has shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have demonstrated its potential to inhibit specific kinases involved in tumor growth.

-

Inhibition of Kinases

- The compound has been studied for its effects on various kinases including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer progression.

-

Antioxidant Activity

- Quinazoline derivatives, including this compound, have exhibited antioxidant properties. They are capable of scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

- A study published in MDPI demonstrated that quinazoline derivatives possess significant anti-tumor activity through molecular modeling and cytotoxicity assays against human cancer cell lines .

- Another research article focused on the synthesis and evaluation of quinazoline derivatives for their potential as anticancer agents, indicating that modifications to the quinazoline structure can enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.